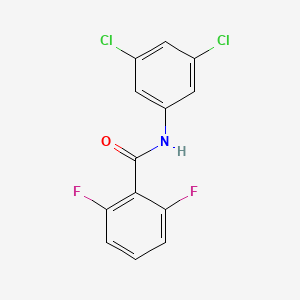

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide

Beschreibung

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 2,6-difluorobenzoyl moiety. This compound belongs to a class of agrochemicals known for their insect growth regulator (IGR) properties, primarily targeting chitin synthesis in insects. The strategic placement of chlorine and fluorine atoms enhances its bioactivity, stability, and environmental persistence .

Eigenschaften

CAS-Nummer |

1421262-25-0 |

|---|---|

Molekularformel |

C13H7Cl2F2NO |

Molekulargewicht |

302.10 g/mol |

IUPAC-Name |

N-(3,5-dichlorophenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C13H7Cl2F2NO/c14-7-4-8(15)6-9(5-7)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19) |

InChI-Schlüssel |

YJZZCBHSOOMSGY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Wirkmechanismus

The mechanism of action of N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their substitutions, and biological applications:

Key Research Findings and Differentiation

Chlorfluazuron (CGA 112913)

- Structure-Activity Relationship : The addition of a pyridinyloxy group (3-chloro-5-trifluoromethyl) enhances binding to chitin synthase enzymes, broadening its efficacy against Lepidoptera and Coleoptera .

- Environmental Impact : Higher persistence in soil compared to this compound due to the trifluoromethyl group .

Diflubenzuron

- Substitution Effects : The 4-chlorophenyl group reduces steric hindrance, improving uptake in plant tissues but limiting systemic activity compared to the 3,5-dichloro analog .

- Applications : Widely used in forestry due to lower mammalian toxicity (LD₅₀ > 5,000 mg/kg) .

N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide

- Enhanced Bioavailability : The tetrafluoroethoxy group increases lipophilicity, improving cuticular penetration in mites and fungi .

- Crystallography : Single-crystal X-ray studies reveal a planar amide group, stabilizing interactions with target enzymes .

CAS 99039-56-2

Physicochemical and Environmental Properties

- Solubility :

- Environmental Persistence :

Biologische Aktivität

N-(3,5-Dichlorophenyl)-2,6-difluorobenzamide is a synthetic organic compound notable for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide framework with dichloro and difluoro substituents. The presence of these halogen atoms enhances the compound's lipophilicity and bioavailability, which are critical for its biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been investigated as an inhibitor of enzymes such as neuraminidase, which plays a crucial role in viral infections like influenza. The halogen substituents may enhance binding interactions through hydrophobic effects and halogen bonding.

- Cellular Interaction : Studies suggest that the compound can interact with various cellular targets, potentially leading to anti-cancer properties. The unique arrangement of functional groups allows for specific interactions with proteins involved in cell signaling pathways.

Antiviral Activity

Research indicates that compounds with similar structures to this compound can inhibit viral replication. For example, studies have shown that halogenated compounds can effectively inhibit neuraminidase activity, which is essential for the spread of influenza viruses.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. This property makes it a candidate for further investigation in cancer therapy.

Antibacterial Activity

Recent studies have evaluated derivatives of 2,6-difluorobenzamide against various bacterial strains. Notably, some analogs have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) below 10 µg/mL . This highlights the potential of this compound and its derivatives as antibacterial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-chlorophenyl)-2,6-difluorobenzamide | CHClFNO | Contains a single chlorine atom; less lipophilic |

| N-(3-bromophenyl)-2,6-difluorobenzamide | CHBrFNO | Bromine substitution may enhance biological activity |

| N-(2-fluorophenyl)-4-chloro-3-methylbenzamide | CHClFNO | Different substitution pattern; may exhibit different reactivity |

The presence of both dichloro and difluoro groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

- Antiviral Activity : In vitro studies demonstrated that this compound effectively reduced viral titers in infected cell cultures by inhibiting neuraminidase activity. This suggests potential therapeutic applications in treating influenza.

- Anticancer Research : A study evaluating the cytotoxic effects of various benzamide derivatives found that those containing dichloro and difluoro substitutions exhibited significantly higher cytotoxicity against cancer cell lines compared to their non-halogenated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.